1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester
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Overview
Description
1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[1,5-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the imidazo[1,5-a]pyrazine core and the introduction of the trifluoromethyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7: Another trifluoromethyl-substituted compound with similar structural features.
Fluridone: A compound with a trifluoromethyl group attached to a pyridone ring.
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]: A related compound with a nitro group in place of the carboxylic acid ester.
Uniqueness
1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H26F3N3O2 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
tert-butyl 1-methyl-8-[2-[4-(trifluoromethyl)phenyl]ethyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C21H26F3N3O2/c1-14-18-17(10-7-15-5-8-16(9-6-15)21(22,23)24)27(12-11-26(18)13-25-14)19(28)29-20(2,3)4/h5-6,8-9,13,17H,7,10-12H2,1-4H3 |
InChI Key |
KQXUNHHCEFBSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(CCN2C=N1)C(=O)OC(C)(C)C)CCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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